2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid;hydrochloride
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Overview
Description
2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid;hydrochloride is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid;hydrochloride typically involves the reaction of 2-aminothiazole with glyoxylic acid under acidic conditions. The reaction is carried out in a solvent such as water or ethanol, and hydrochloric acid is added to form the hydrochloride salt. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor to the compound, used in the synthesis of various derivatives.
2-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride: A similar compound with a different side chain.
2-(2-Amino-1,3-thiazol-4-yl)acetic acid: Another derivative with a different functional group.
Uniqueness
2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid;hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Properties
Molecular Formula |
C5H5ClN2O3S |
---|---|
Molecular Weight |
208.62 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid;hydrochloride |
InChI |
InChI=1S/C5H4N2O3S.ClH/c6-5-7-2(1-11-5)3(8)4(9)10;/h1H,(H2,6,7)(H,9,10);1H |
InChI Key |
RZQJWJVCVKUJHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)C(=O)O.Cl |
Origin of Product |
United States |
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